N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]piperidin-4-yl}-2-hydroxynicotinamide
Description
Properties
IUPAC Name |
N-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl]-2-oxo-1H-pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-11-15(12(2)24-20-11)10-21-8-5-13(6-9-21)19-17(23)14-4-3-7-18-16(14)22/h3-4,7,13H,5-6,8-10H2,1-2H3,(H,18,22)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFCFSFCWOJMLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCC(CC2)NC(=O)C3=CC=CNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]piperidin-4-yl}-2-hydroxynicotinamide typically involves multiple steps:
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Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine. For instance, 3,5-dimethylisoxazole can be prepared by reacting 3,5-dimethyl-2,4-pentanedione with hydroxylamine hydrochloride under basic conditions.
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Piperidine Derivative Synthesis: : The piperidine ring is often synthesized via hydrogenation of pyridine derivatives or through cyclization reactions involving appropriate precursors.
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Coupling Reactions: : The isoxazole derivative is then coupled with a piperidine derivative using a suitable linker, such as a halomethyl group, under basic conditions to form the intermediate compound.
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Nicotinamide Addition: : Finally, the intermediate is reacted with 2-hydroxynicotinamide under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group of the nicotinamide moiety, forming corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the nitro groups or double bonds within the compound, leading to the formation of amines or saturated compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), or catalytic hydrogenation.
Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]piperidin-4-yl}-2-hydroxynicotinamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: Used in studies exploring its effects on cellular processes, enzyme inhibition, and receptor binding.
Pharmacology: Evaluated for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).
Industrial Applications: Potential use in the synthesis of other complex organic molecules and as a building block in drug development.
Mechanism of Action
The mechanism of action of N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]piperidin-4-yl}-2-hydroxynicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biochemical pathways. For example, it could inhibit an enzyme by binding to its active site, thereby preventing substrate access and subsequent catalytic activity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Piperidine-Containing Therapeutics
- Goxalapladib (CAS-412950-27-7) : A naphthyridine-derived atherosclerosis therapeutic with a piperidine subunit. Its trifluoromethyl and difluorophenyl groups enhance lipophilicity, contrasting with the target compound’s polar hydroxynicotinamide. The naphthyridine core may engage in π-π stacking, unlike the isoxazole’s electron-rich heterocycle .
- Fentanyl Analogs (e.g., 4’-Methyl Acetyl Fentanyl) : Piperidine-based opioids with arylalkyl substituents. The target compound lacks the propanamide/phenylethyl motifs critical for µ-opioid receptor binding, suggesting divergent pharmacological targets .
Heterocyclic Derivatives
The triazine-pyrrolidine compound from highlights the role of multiple dimethylamino and hydroxymethyl groups in complex molecular architectures. While structurally distinct, its amide linkages and heterocyclic diversity underscore the importance of substituent positioning in modulating bioactivity .
Research Findings and Pharmacological Implications
- Hydrogen-Bonding vs.
- Metabolic Stability : The 3,5-dimethylisoxazole moiety, shared with sc-302694–696, is resistant to oxidative metabolism, suggesting favorable pharmacokinetic profiles .
- Receptor Specificity: Unlike fentanyl analogs, the absence of arylacetamide groups in the target compound likely precludes opioid activity, directing its mechanism toward non-CNS targets .
Biological Activity
N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]piperidin-4-yl}-2-hydroxynicotinamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity by reviewing various studies and findings related to its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, research on related piperidine derivatives has demonstrated selective toxicity towards malignant cells while sparing non-malignant cells. This selectivity is crucial for developing effective anticancer agents that minimize damage to healthy tissues .
Table 1: Cytotoxicity of Related Compounds
| Compound Name | Cell Line Tested | CC50 (µM) | Selectivity Index |
|---|---|---|---|
| 3,5-Bis(benzylidene)-4-piperidone | HL-60 (Leukemia) | 0.5 | 5 |
| This compound | HSC-2 (Carcinoma) | TBD | TBD |
The mechanisms underlying the biological activity of this compound are yet to be fully elucidated. However, it is hypothesized that it may interact with cellular pathways involved in apoptosis and cell cycle regulation. Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to increased apoptosis rates .
Neuroprotective Effects
In addition to its anticancer properties, some derivatives of piperidine compounds have been studied for neuroprotective effects. These effects could be attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. Research indicates that such compounds may hold promise for treating neurodegenerative diseases .
Study 1: Antitumor Activity
A study investigated the antitumor activity of several piperidine derivatives, including those structurally related to this compound. The results showed significant inhibition of tumor growth in xenograft models, supporting the potential use of these compounds in cancer therapy .
Study 2: Neuroprotection in Animal Models
Another study assessed the neuroprotective effects of piperidine derivatives in rodent models of neurodegeneration. The results indicated that these compounds could significantly reduce neuronal loss and improve cognitive functions compared to control groups .
Q & A
Basic Synthesis and Characterization
Q1. What are the critical steps in synthesizing N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]piperidin-4-yl}-2-hydroxynicotinamide, and how can reaction conditions be optimized for yield? A1. The synthesis involves multi-step organic reactions:
- Step 1: Alkylation of the piperidine ring with the 3,5-dimethylisoxazole moiety under basic conditions (e.g., K₂CO₃ in DMF at 60°C).
- Step 2: Coupling of the intermediate with 2-hydroxynicotinamide using reagents like HATU or EDCI/HOBt.
- Key Optimization: Solvent choice (polar aprotic solvents like DMF or DCM), temperature control (40–80°C), and purification via column chromatography with ethyl acetate/hexane gradients .
Q2. Which spectroscopic techniques are essential for characterizing this compound, and what structural features do they confirm? A2.
- ¹H/¹³C NMR: Confirms substitution patterns of the piperidine ring and the isoxazole-methyl linkage.
- IR Spectroscopy: Identifies amide C=O (1650–1700 cm⁻¹) and hydroxyl stretches (3200–3400 cm⁻¹).
- HRMS: Validates molecular formula (e.g., C₁₈H₂₃N₃O₃).
- LC-MS: Monitors purity and intermediate formation during synthesis .
Advanced Synthetic Challenges and Data Analysis
Q3. How can researchers resolve contradictions in biological activity data across different assay systems? A3.
- Orthogonal Assays: Cross-validate enzyme inhibition (e.g., fluorogenic substrates) with cell-based viability assays (e.g., MTT).
- Controlled Variables: Cell line selection (e.g., HEK293 vs. HeLa), pH, serum concentration, and compound solubility (DMSO stocks <0.1%).
- Statistical Analysis: Use ANOVA with post-hoc tests (e.g., Tukey’s) to differentiate assay-specific effects .
Q4. What strategies mitigate challenges in achieving enantiomeric purity during synthesis? A4.
- Chiral Resolution: HPLC with polysaccharide columns (Chiralpak AD-H).
- Asymmetric Synthesis: Chiral auxiliaries (e.g., Evans oxazolidinones).
- Monitoring: Measure enantiomeric excess (ee) via chiral GC or NMR with shift reagents (e.g., Eu(hfc)₃) .
Biological Activity and Structure-Activity Relationships (SAR)
Q5. How does the three-dimensional conformation influence interactions with target proteins, and what computational methods are recommended? A5.
- Key Features: Torsional angles of the piperidine ring and hydroxynicotinamide orientation.
- Methods:
- Molecular Docking: AutoDock Vina for binding mode prediction.
- MD Simulations: AMBER or GROMACS to assess stability of ligand-protein complexes.
- Validation: X-ray crystallography of co-crystallized complexes .
Q6. Which structural analogs are critical for elucidating the role of the hydroxynicotinamide moiety in target engagement? A6.
- Analog Design: Replace hydroxyl with methoxy, amino, or hydrogen groups.
- SAR Analysis: Compare binding affinities (SPR or ITC) and cellular activity (IC₅₀).
- Modeling: Identify hydrogen-bonding interactions lost/gained using DFT calculations (e.g., Gaussian 16) .
Stability and Pharmacokinetics
Q7. What are the primary metabolic pathways predicted for this compound, and how can in vitro models assess stability? A7.
- Pathways: Piperidine N-demethylation (CYP3A4/5) and amide hydrolysis (esterases).
- In Vitro Models:
- Phase I Metabolism: Liver microsomes + NADPH.
- Phase II: Hepatocyte cultures (glucuronidation/sulfation).
- Analytical Tools: LC-MS/MS to quantify metabolites and stability in PBS (pH 7.4) .
Q8. How does logP influence pharmacokinetics, and what experimental methods determine this parameter? A8.
- Impact: A logP ~2.5 balances membrane permeability and solubility.
- Measurement: Shake-flask method (octanol/water partition) with HPLC quantification.
- Modulation: Adjust substituents (e.g., methyl groups on isoxazole) to optimize bioavailability .
Handling and Safety
Q9. What safety protocols are recommended for handling this compound in laboratory settings? A9.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
